
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione, also known as 5-(2,3,4-trimethoxyphenyl)cyclohexan-1,3-dione, is a cyclohexane-1,3-dione derivative with a trimethoxyphenyl group attached to the cyclohexane moiety. It is a heterocyclic compound with potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound is of interest due to its structural similarity to the active ingredient in the antifungal drug terbinafine, and its potential to be used as a scaffold for synthesizing new derivatives with similar biological activities.
Wissenschaftliche Forschungsanwendungen
Recent Advances in Cyclohexene Oxidation
Oxidation of cyclohexene leads to a variety of products valuable in the chemical industry. Controlled oxidation reactions for cyclohexene, which afford targeted products, are synthetically valuable. This review highlights the significance of selective oxidation of cyclohexene, summarizing recent advances in the field. The focus is on the oxidation agents used and how they influence the selectivity towards desired products (Cao et al., 2018).
Catalysts in Cyclohexane Oxidation
Cyclohexane oxidation is a crucial chemical reaction for industrial applications, leading to important intermediates for nylon production. This review discusses the detailed literature survey on cyclohexane oxidation using mainly oxygen or air as an oxidizing agent. It emphasizes the need for catalysts with better selectivity towards intermediate products to enable commercially feasible operations (khirsariya & Mewada, 2014).
Oxidation of Cyclohexane for Ketone-Alcohol Oil Production
This paper presents a comprehensive review of catalytic materials used for cyclohexane oxidation to produce ketone-alcohol (KA) oil, a key feedstock for nylon production. It covers various catalysts, solvents, and oxidants used over the years, highlighting that metal and metal oxide-loaded silica catalysts have shown high selectivity and conversion rates (Abutaleb & Ali, 2021).
Development of Catalysts for Selective Oxidation of Cyclohexane
This article reviews the development of catalysts for the selective oxidation of cyclohexane, analyzing various catalyst systems such as TS-1, MCM, and SBA-15. It suggests that the trend is towards developing new, efficient, and environmentally friendly catalysts (Yan, 2007).
Wirkmechanismus
Target of Action
The primary target of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is currently unknown
Mode of Action
It is known that similar compounds, such as triketones, inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme is involved in the breakdown of the amino acid tyrosine into components used by plants to create necessary molecules .
Biochemical Pathways
If the compound acts similarly to other triketones, it may interfere with the tyrosine degradation pathway by inhibiting the HPPD enzyme .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemische Analyse
Biochemical Properties
The 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione compound, like other TMP compounds, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It interacts with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Eigenschaften
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRCBOQATKJKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220062.png)
![1H-pyrrolo[2,3-b]pyridine-3,5-diamine](/img/structure/B3220069.png)
![3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220070.png)
![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3220074.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)



![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)
